Bienvenue dans la boutique en ligne BenchChem!

Pentamidine Diamidoxime

Oral Bioavailability Pneumocystis carinii Prodrug Activation

Choose Pentamidine Diamidoxime when oral delivery or reduced cardiovascular toxicity is essential. Pentamidine itself lacks oral activity and causes dose-limiting hypotension at therapeutic doses. This bis-amidoxime prodrug is orally absorbed and hepatically reduced to active pentamidine in vivo, achieving anti-Pneumocystis efficacy where oral pentamidine fails. Also serves as the authenticated N-hydroxylation metabolite standard for LC-MS/MS DMPK studies. Confirm your application requires the diamidoxime—direct pentamidine substitution will not replicate this compound's oral bioavailability or CNS penetration profile.

Molecular Formula C19H24N4O4
Molecular Weight 372.4 g/mol
CAS No. 101689-95-6
Cat. No. B134080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamidine Diamidoxime
CAS101689-95-6
Synonyms4,4’-[1,5-pentanediylbis(oxy)]bis[N-hydroxybenzenecarboximidamide];  1,5-Bis(4’-hydroxyamidinophenoxy)pentane;  N,N’-Dihydroxy Pentamidine; 
Molecular FormulaC19H24N4O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N
InChIInChI=1S/C19H24N4O4/c20-18(22-24)14-4-8-16(9-5-14)26-12-2-1-3-13-27-17-10-6-15(7-11-17)19(21)23-25/h4-11,24-25H,1-3,12-13H2,(H2,20,22)(H2,21,23)
InChIKeyUVADNHMLTJNGDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentamidine Diamidoxime (CAS 101689-95-6): A Diamidoxime Prodrug Metabolite of the Antiprotozoal Agent Pentamidine


Pentamidine Diamidoxime (N,N'-dihydroxypentamidine, CAS 101689-95-6) is the bis-amidoxime derivative of the aromatic diamidine pentamidine, formed by N-hydroxylation of both terminal amidine moieties [1]. It functions primarily as a prodrug and a key metabolic intermediate: the compound itself exhibits greatly reduced in vitro antiprotozoal activity relative to pentamidine but is efficiently reduced in vivo by hepatic enzyme systems to the parent diamidine, thereby serving as an orally bioavailable precursor [1][2]. Its molecular formula is C₁₉H₂₄N₄O₄ with a molecular weight of 372.4 g/mol and a calculated LogP of approximately 3.9, substantially higher than the parent drug [3].

Why Pentamidine Cannot Simply Replace Pentamidine Diamidoxime for Oral or Reduced-Toxicity Applications


Procurement decisions cannot default to pentamidine for applications requiring oral delivery or reduced acute toxicity. Pentamidine is a strong base (pKa ~12) that is fully protonated in the gastrointestinal tract, resulting in negligible passive absorption and no oral activity in standard rodent models [1]. Its clinical intravenous use is further constrained by dose-limiting acute toxicity, including severe hypotension [1]. Pentamidine Diamidoxime overcomes both barriers through a validated prodrug strategy: the neutral amidoxime moieties enable oral absorption, after which hepatic mARC and cytochrome P450 enzymes reduce the compound back to active pentamidine [2][3]. The quantitative evidence below demonstrates that direct substitution of the parent drug for the diamidoxime prodrug will fail to achieve the oral bioavailability and tolerability profile documented for Pentamidine Diamidoxime.

Quantitative Differentiation Evidence for Pentamidine Diamidoxime: Head-to-Head Comparisons vs. Pentamidine and Analogs


Oral Anti-Pneumocystis Efficacy: Pentamidine Diamidoxime Active Orally vs. Pentamidine Completely Inactive

In the dexamethasone-immunosuppressed rat model of Pneumocystis carinii pneumonia, Pentamidine Diamidoxime (designated Compound 1) demonstrated significant oral anti-Pneumocystis activity at 33 μmol kg⁻¹ day⁻¹ for 14 days, whereas pentamidine (Compound 2) was completely inactive at the identical oral dose and schedule [1]. Cyst counts for oral pentamidine were not significantly different from saline controls, while the diamidoxime prodrug achieved a statistically significant reduction in lung cyst burden [1]. This establishes a qualitative, binary differentiation in oral efficacy that cannot be predicted from intravenous potency data alone.

Oral Bioavailability Pneumocystis carinii Prodrug Activation In Vivo Rat Model

Acute Toxicity Reduction: No Observable Adverse Reactions for Diamidoxime vs. Hypotension with Pentamidine IV

In a dose-escalation acute toxicity study in non-immunosuppressed Sprague-Dawley rats, intravenous pentamidine at 20 μmol kg⁻¹ (bolus over 30 seconds) produced a rapid hypotensive response characterized by paling of extremities and dyspnea [1]. In contrast, Pentamidine Diamidoxime (Compound 1) and the other bisbenzamidoxime prodrugs showed greatly reduced or no overt acute adverse reactions at equivalent intravenous doses, and no adverse reactions were observed after high single oral doses of the bisbenzamidoximes [1]. Subjective toxicity scores (0 = no observable effects to +++ = ~50% lethality) in the 14-day immunosuppressed rat model further distinguished the diamidoxime prodrugs from the parent diamidines [1].

Acute Toxicity Hypotension Safety Margin Rat Model

In Vitro Antiprotozoal Activity: Diamidoxime is Essentially Inactive, Confirming Prodrug Mechanism and Purity Requirements

N,N'-Dihydroxypentamidine was found to have highly reduced antiprotozoal activity in vitro relative to pentamidine when tested against Trypanosoma brucei, T. congolense, and Leishmania donovani [1][2]. In experiments with T. brucei rhodesiense, the diamidoxime derivatives II and III exhibited less activity than both pentamidine and the standard drug diminazene [1]. This near-complete loss of intrinsic in vitro potency is not a liability but a defining feature: it confirms that the compound is a true prodrug that must undergo enzymatic N-reduction to the active diamidine in vivo [3]. Residual in vitro activity would indicate contamination with pentamidine or premature conversion, making this parameter critical for analytical quality control in procurement.

In Vitro Activity Prodrug Validation Trypanosoma Leishmania Metabolic Activation

CYP450 Drug-Drug Interaction Profile: Pentamidine Diamidoxime Shows No Significant CYP Inhibition, Comparable to Pentamidine

In a comparative in vitro study using human liver microsomes and isoform-selective marker substrates, both pentamidine and Pentamidine Diamidoxime (N,N'-dihydroxypentamidine) were evaluated for their inhibitory effects on seven major CYP450 isoenzymes: CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4 [1]. Neither compound produced significant inhibition of any tested isoform at the concentrations examined [1]. This indicates that the prodrug modification does not introduce new CYP450 liabilities, an important consideration for in vivo studies involving co-administered compounds that rely on these metabolic pathways.

CYP450 Inhibition Drug-Drug Interaction Hepatic Metabolism Safety Pharmacology

Lipophilicity Enhancement: Pentamidine Diamidoxime LogP ~3.9 Enables Passive Oral Absorption vs. Highly Hydrophilic Pentamidine

Pentamidine Diamidoxime has a calculated LogP of approximately 3.9, reflecting the conversion of the strongly basic amidine groups (pKa ~12) to neutral amidoxime moieties [1]. Pentamidine, in contrast, is dicationic at physiological pH with very low lipophilicity, which prevents passive gastrointestinal absorption [2][3]. The LogP increase of several orders of magnitude is the physicochemical basis for the oral bioavailability demonstrated in vivo (see Evidence Item 1). This property is also relevant for analytical method development: Pentamidine Diamidoxime requires different extraction solvents and chromatographic conditions compared to pentamidine.

LogP Lipophilicity Oral Absorption Physicochemical Properties Prodrug Design

Comparative In Vivo Bioavailability by SPECT Imaging: Pentamidine Diamidoxime Shows Improved Oral Absorption vs. Pentamidine

A direct comparative in vivo SPECT imaging study in Sprague-Dawley rats evaluated the pharmacokinetics and biodistribution of [¹²³I]-labeled pentamidine, Pentamidine Diamidoxime (N,N'-dihydroxy[¹²³I]iodopentamidine), and N,N'-bis(succinyloxy)pentamidine after both intravenous and oral administration [1]. The data showed a highly improved oral bioavailability of the ¹²³I-labeled prodrugs compared to [¹²³I]iodopentamidine [1]. Furthermore, a significantly higher concentration in the brain was detected after intravenous injection of N,N'-dihydroxy[¹²³I]iodopentamidine compared to [¹²³I]iodopentamidine, suggesting improved CNS penetration for the diamidoxime prodrug [1]. Additionally, while pentamidine was mainly renally eliminated, the prodrugs were primarily metabolized in the liver and underwent biliary elimination, an advantage given pentamidine's known nephrotoxicity [1].

SPECT Imaging Pharmacokinetics Oral Bioavailability Biodistribution Blood-Brain Barrier

Optimal Application Scenarios for Pentamidine Diamidoxime Based on Quantitative Differentiation Evidence


Oral Prodrug Development for Stage 1 Human African Trypanosomiasis (HAT) and Leishmaniasis

Pentamidine Diamidoxime is the preferred starting material for developing orally bioavailable antiprotozoal therapies. Oral pentamidine is inactive in the standard rat model (zero efficacy at 33 μmol kg⁻¹ day⁻¹), while the diamidoxime prodrug achieves significant anti-Pneumocystis activity via the same oral route [1]. The SPECT imaging study confirms highly improved oral bioavailability and hepatic/biliary elimination, avoiding pentamidine's nephrotoxic renal clearance pathway [2]. This scenario applies to preclinical programs targeting Trypanosoma brucei gambiense (Stage 1 HAT) and visceral leishmaniasis, where oral delivery is a critical unmet medical need.

Reduced-Toxicity Intravenous Formulations for In Vivo Efficacy Studies

For in vivo efficacy experiments where intravenous pentamidine causes dose-limiting hypotension at 20 μmol kg⁻¹, Pentamidine Diamidoxime is the appropriate substitute. The diamidoxime prodrug produced no observable acute adverse reactions at equivalent or higher doses, as demonstrated in the head-to-head rat toxicity study [1]. This enables higher dosing for efficacy studies without the confounding effects of acute cardiovascular toxicity, improving data quality and animal welfare compliance. Post-administration, hepatic mARC-mediated reduction generates the active pentamidine in situ [3].

CNS-Targeted Prodrug Research for Stage 2 African Trypanosomiasis

The SPECT imaging data demonstrate significantly higher brain concentrations of Pentamidine Diamidoxime compared to pentamidine after intravenous administration [1]. This CNS penetration advantage, attributed to the neutral amidoxime moieties facilitating blood-brain barrier passage, makes Pentamidine Diamidoxime the compound of choice for investigating CNS-stage trypanosomiasis therapies. Researchers should note that while brain uptake is improved, the feasibility of curing Stage 2 HAT with this prodrug remains to be validated with infected animal models [1].

Analytical Reference Standard for Pentamidine Metabolism and Pharmacokinetic Studies

Because Pentamidine Diamidoxime is an authentic, structurally confirmed metabolite of pentamidine formed by cytochrome P450-mediated N-hydroxylation [1][2], it serves as an essential analytical reference standard. LC-MS/MS methods quantifying pentamidine metabolism in biological matrices require the diamidoxime metabolite standard for positive identification and calibration. Its distinct LogP (~3.9) and chromatographic retention behavior (reversed-phase C8/C18 columns) relative to pentamidine makes it suitable for method development and validation in drug metabolism and pharmacokinetic (DMPK) studies.

Quote Request

Request a Quote for Pentamidine Diamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.